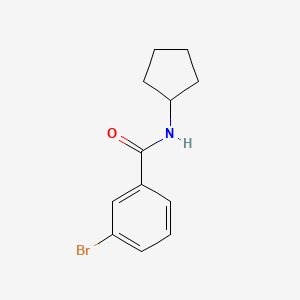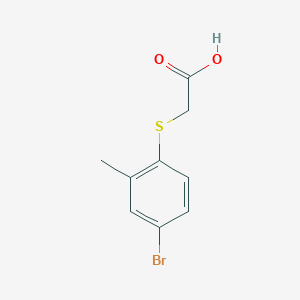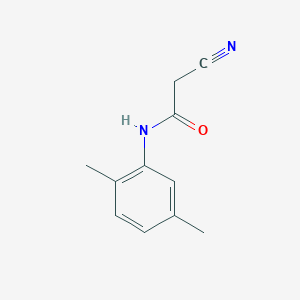
2-cyano-N-(2,5-dimethylphenyl)acetamide
Overview
Description
2-Cyano-N-(2,5-dimethylphenyl)acetamide, or 2-CNPA, is a compound that has gained attention in recent years due to its unique properties. It is an organic compound that is composed of a nitrogen-containing cyclic amide group and a phenyl group with two methyl substituents. 2-CNPA has been used in various scientific and industrial applications, including synthesis, drug delivery, and as a catalyst in organic reactions. It has also been studied for its potential as an anti-cancer agent.
Scientific Research Applications
Structural and Chemical Properties
- Structural Aspects and Host–Guest Complexes : 2-cyano-N-(2,5-dimethylphenyl)acetamide and its derivatives have been studied for their structural aspects, particularly in forming inclusion compounds and host-guest complexes with other molecules. These complexes exhibit enhanced fluorescence emissions at different wavelengths compared to their parent compounds, suggesting potential applications in fluorescence-based technologies (Karmakar et al., 2007).
Synthesis and Derivatives
- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of novel derivatives such as pyrimidiopyrazole, showing significant in vitro antitumor activity. This highlights its utility in the development of new pharmaceutical compounds (Fahim et al., 2019).
- Efficient Synthesis of N1-Substituted Derivatives : Research has focused on efficient methods to synthesize N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, analogs of known pharmaceuticals, using this compound derivatives. This synthesis pathway may be significant in pharmaceutical research and development (Yermolayev et al., 2008).
Biological and Medicinal Applications
- Biological Screening and Fingerprint Applications : Derivatives of this compound have been screened for various biological activities like antibacterial, antifungal, and anthelmintic properties. Some derivatives also show potential in latent fingerprint analysis, indicating their multifaceted applications (Khan et al., 2019).
Molecular and Electronic Studies
- Molecular and Electronic Characterization : Studies have been conducted on the molecular and electronic properties of derivatives of this compound, analyzing aspects like bioactivity, solvation free energy, and pharmacokinetic behavior. This research contributes to understanding the compound's stability and biological activity (Anban et al., 2017).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis : The compound is used as an intermediate for synthesizing various heterocyclic systems, illustrating its importance in organic synthesis and drug development (Gouda et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFTTQVJSQWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368242 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87165-31-9 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




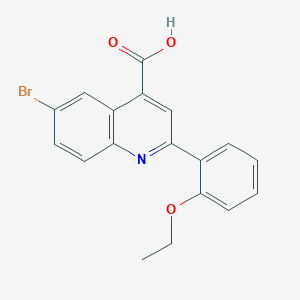

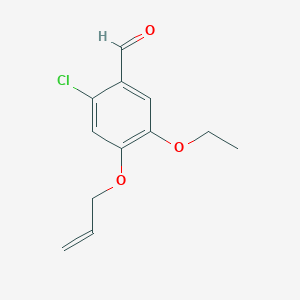

![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)



![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)

